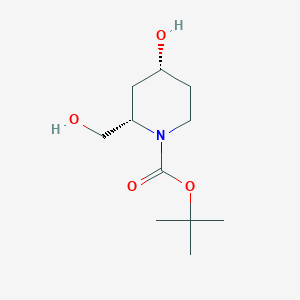![molecular formula C15H16N4 B6152576 2-{1-[(pyridin-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine CAS No. 1368670-12-5](/img/no-structure.png)
2-{1-[(pyridin-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{1-[(pyridin-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, p-cymene Ru (II) complexes with 2- (N-methyl-1H-1,2,4-triazol-3-yl)pyridines have been synthesized and their structures were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, it was found that depending on the conditions, 2- (1-methyl-1H-1,2,4-triazol-3-yl)pyridine can provide both N1 and N4 for coordination with ruthenium .Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{1-[(pyridin-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine' involves the reaction of 2-aminobenzophenone with pyridine-2-carbaldehyde to form 2-{1-[(pyridin-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-one, which is then reduced with sodium borohydride to form the desired compound.", "Starting Materials": [ "2-aminobenzophenone", "pyridine-2-carbaldehyde", "sodium borohydride" ], "Reaction": [ "Step 1: Reaction of 2-aminobenzophenone with pyridine-2-carbaldehyde in the presence of a base such as potassium carbonate in ethanol to form 2-{1-[(pyridin-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-one.", "Step 2: Reduction of 2-{1-[(pyridin-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-one with sodium borohydride in methanol to form the desired compound, 2-{1-[(pyridin-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine." ] } | |
CAS No. |
1368670-12-5 |
Molecular Formula |
C15H16N4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-[1-(pyridin-2-ylmethyl)benzimidazol-2-yl]ethanamine |
InChI |
InChI=1S/C15H16N4/c16-9-8-15-18-13-6-1-2-7-14(13)19(15)11-12-5-3-4-10-17-12/h1-7,10H,8-9,11,16H2 |
InChI Key |
OLJUYUBYXIDUEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=CC=N3)CCN |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



